molecular formula C19H24ClNO8 B12727407 3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid CAS No. 124500-23-8

3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid

Cat. No.: B12727407
CAS No.: 124500-23-8
M. Wt: 429.8 g/mol
InChI Key: NSQVMTLCIUMIEG-WLHGVMLRSA-N
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Description

3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and an oxolanone ring, making it a subject of interest in both synthetic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with diethanolamine to form an intermediate, which is then cyclized to produce the oxolanone ring. The final step involves the addition of (E)-but-2-enedioic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the oxolanone ring, potentially opening it to form linear structures.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Linear alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The oxolanone ring and chlorophenyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[[bis(2-hydroxyethyl)amino]methyl]-5-phenyl-oxolan-2-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-methylphenyl)oxolan-2-one: Contains a methyl group instead of chlorine, affecting its chemical properties.

Uniqueness

The presence of the chlorophenyl group in 3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid imparts unique reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

CAS No.

124500-23-8

Molecular Formula

C19H24ClNO8

Molecular Weight

429.8 g/mol

IUPAC Name

3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid

InChI

InChI=1S/C15H20ClNO4.C4H4O4/c16-13-3-1-11(2-4-13)14-9-12(15(20)21-14)10-17(5-7-18)6-8-19;5-3(6)1-2-4(7)8/h1-4,12,14,18-19H,5-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

NSQVMTLCIUMIEG-WLHGVMLRSA-N

Isomeric SMILES

C1C(C(=O)OC1C2=CC=C(C=C2)Cl)CN(CCO)CCO.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1C(C(=O)OC1C2=CC=C(C=C2)Cl)CN(CCO)CCO.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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